molecular formula C6H10BrN3 B2378424 3-Bromo-1-isopropyl-1H-pyrazol-5-amine CAS No. 1446407-07-3

3-Bromo-1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B2378424
CAS No.: 1446407-07-3
M. Wt: 204.071
InChI Key: NWMJIZNDQSSWNG-UHFFFAOYSA-N
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Description

3-Bromo-1-isopropyl-1H-pyrazol-5-amine (CAS 1446407-07-3) is a valuable chemical building block in medicinal chemistry and pharmaceutical research. This compound features a brominated pyrazole core with an amine group, making it a versatile intermediate for the synthesis of more complex molecules. Recent research highlights its significant role in developing novel therapeutic agents. It serves as a key precursor for a class of potent, covalent thrombin inhibitors that operate via a serine-trapping mechanism, demonstrating potent inhibitory activity (IC50 values as low as 16 nM) and high selectivity, which is promising for creating safer anticoagulants with potentially reduced bleeding risks . Furthermore, structurally similar 5-amino-substituted pyrazole derivatives have shown significant antidepressant activity in pre-clinical models, comparable to established drugs like amitriptyline, positioning this compound as a promising scaffold for central nervous system (CNS) drug discovery . With a molecular formula of C6H10BrN3 and a molecular weight of 204.07 , it is ideally suited for Suzuki couplings and other cross-coupling reactions to explore structure-activity relationships. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers can leverage its synthetic utility to advance discovery programs in cardiovascular and neurological diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-propan-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c1-4(2)10-6(8)3-5(7)9-10/h3-4H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWMJIZNDQSSWNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comprehensive Spectroscopic and Structural Characterization of 3 Bromo 1 Isopropyl 1h Pyrazol 5 Amine and Its Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govrsc.orgipb.pt

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For substituted pyrazoles like 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon framework, as well as the connectivity within the molecule.

One-Dimensional NMR (¹H, ¹³C) Analysisnih.gov

One-dimensional ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the isopropyl group, the pyrazole (B372694) ring proton, and the amine protons. The isopropyl group would present as a septet for the CH proton and a doublet for the two methyl groups. The pyrazole ring proton (H4) would appear as a singlet, and its chemical shift would be influenced by the adjacent bromo and amino substituents. The amine (-NH₂) protons would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all non-equivalent carbon atoms in the molecule. For this compound, distinct signals are expected for the three pyrazole ring carbons (C3, C4, and C5) and the carbons of the isopropyl substituent. The chemical shifts of the ring carbons are particularly informative; the carbon bearing the bromine atom (C3) would be significantly shifted, as would the carbon attached to the nitrogen of the amino group (C5).

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted Pyrazole Analog

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
C3-Br-~95-105
C4-H~5.5-6.0 (s)~90-100
C5-NH₂-~140-150
N-CH(CH₃)₂~4.0-4.5 (septet)~45-55
N-CH(C H₃)₂~1.3-1.5 (d)~20-25
NH₂~4.0-5.0 (br s)-
Note: These are expected ranges based on general pyrazole chemistry and data from analogs. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the ¹H and ¹³C signals and to establish the connectivity of the molecular framework, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the isopropyl CH septet and the methyl doublet would confirm their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the isopropyl CH and CH₃ groups, as well as the C4-H of the pyrazole ring.

Multinuclear NMR (e.g., ¹⁴N NMR)researchgate.netpsu.eduacs.org

While less common than ¹H and ¹³C NMR, multinuclear NMR, such as ¹⁴N or ¹⁵N NMR, can provide valuable information about the electronic environment of the nitrogen atoms within the pyrazole ring and the amino group. The chemical shifts of the nitrogen atoms are sensitive to substitution and hybridization. In pyrazole systems, two distinct nitrogen signals are expected, and their chemical shifts can help in understanding the electronic structure and tautomeric forms if applicable. However, the quadrupolar nature of ¹⁴N often leads to broad signals, making ¹⁵N NMR, though less sensitive, a preferred choice for higher resolution data when available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysisnih.govrsc.orgmdpi.comresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

For this compound, key expected vibrational frequencies include:

N-H stretching: The amine group will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H stretching: Aliphatic C-H stretching from the isopropyl group will be observed around 2850-3000 cm⁻¹.

C=N and C=C stretching: The pyrazole ring will have characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

N-H bending: The bending vibration of the amine group is expected around 1600-1650 cm⁻¹.

C-N stretching: This will appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

C-Br stretching: A band in the lower frequency region, typically 500-650 cm⁻¹, is indicative of the carbon-bromine bond.

Interactive Data Table: Characteristic IR Absorption Bands for this compound Analogs

Vibrational ModeFrequency Range (cm⁻¹)Intensity
N-H Stretch (amine)3300-3500Medium-Strong
C-H Stretch (aliphatic)2850-3000Medium-Strong
C=N/C=C Stretch (ring)1400-1600Medium-Strong
N-H Bend (amine)1600-1650Medium
C-Br Stretch500-650Medium-Strong

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺). Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

Common fragmentation pathways for pyrazoles often involve the loss of substituents and cleavage of the ring. For this compound, potential fragmentation could include the loss of the isopropyl group, loss of bromine, and other characteristic cleavages of the pyrazole ring.

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides detailed insights into molecular geometry, conformation, and intermolecular interactions, which are fundamental to understanding the material's physical and chemical properties.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating the precise molecular structure of a compound. This technique involves directing X-rays onto a single, high-quality crystal. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

For a novel compound like this compound, SC-XRD would provide critical information, including:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the pyrazole ring, the isopropyl group, and the amine and bromo substituents.

Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. For instance, studies on various pyrazole derivatives have revealed crystallization in systems such as monoclinic, triclinic, and orthorhombic. Current time information in Pasuruan, ID.mdpi.com

Intermolecular Interactions: The analysis would reveal the nature and geometry of non-covalent interactions, such as hydrogen bonds (e.g., N-H···N, N-H···Br) and other weaker interactions (e.g., C-H···π, π-π stacking), which govern the molecular packing in the solid state. mdpi.comresearchgate.net

An illustrative example of crystallographic data for a substituted pyrazole derivative is presented in the interactive table below. It is important to note that this data is for an analogous compound and not for this compound.

Table 1: Illustrative Single-Crystal X-ray Diffraction Data for an Analogous Pyrazole Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.348(2)
b (Å) 9.793(2)
c (Å) 16.366(4)
α (°) 90
β (°) 87.318(6)
γ (°) 90
Volume (ų) 1492.1(6)

Note: Data is for a representative pyrazole analog and is intended for illustrative purposes only. mdpi.com

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze the crystalline nature of a bulk sample. It is particularly valuable for identifying different crystalline forms (polymorphs) of a substance, which can have distinct physical properties.

In the context of this compound, PXRD would be employed to:

Confirm Crystalline Phase: To verify that the synthesized bulk material is a single crystalline phase and to check for the presence of any amorphous content.

Identify Polymorphs: By comparing the diffraction patterns of different batches or samples prepared under various crystallization conditions, one can identify the existence of polymorphs. Each polymorph will exhibit a unique PXRD pattern.

Quality Control: PXRD is a rapid and non-destructive method for routine quality control to ensure batch-to-batch consistency of the crystalline form.

A typical PXRD pattern displays a series of peaks at specific diffraction angles (2θ), which are characteristic of the crystalline lattice of the compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a sample. This method is crucial for verifying the empirical formula of a newly synthesized compound.

For this compound, the molecular formula is C₆H₁₀BrN₃. The theoretical elemental composition can be calculated based on the atomic weights of its constituent elements. The experimental values, obtained from combustion analysis, are then compared to these theoretical values. A close agreement between the "calculated" and "found" percentages provides strong evidence for the compound's purity and elemental composition.

The interactive data table below shows the calculated elemental composition for this compound. In a research setting, these values would be compared against experimentally determined "found" values.

Table 2: Elemental Analysis Data for this compound (C₆H₁₀BrN₃)

Element Symbol Theoretical (%) Found (%)
Carbon C 35.32 Not Available
Hydrogen H 4.94 Not Available
Bromine Br 39.16 Not Available

Note: "Found" values are determined experimentally and are not available in the public domain for this specific compound.

Advanced Computational and Theoretical Studies on 3 Bromo 1 Isopropyl 1h Pyrazol 5 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. mdpi.comresearchgate.net DFT methods are used to determine the molecular geometry, electronic structure, and various other properties of compounds like 3-Bromo-1-isopropyl-1H-pyrazol-5-amine. researchgate.netnih.gov Calculations are typically performed using a specific functional, such as B3LYP (Becke, three-parameter, Lee–Yang–Parr), combined with a basis set like 6-311+G(d,p), which provides a detailed description of the electron distribution. tandfonline.com

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, known as the ground state geometry. chimia.chuzh.ch This process involves optimizing the positions of all atoms to find the configuration with the lowest possible potential energy. researchgate.net For this compound, this optimization would reveal the precise bond lengths, bond angles, and dihedral angles of its equilibrium state. The resulting total energy is a key indicator of the molecule's stability; a more negative value suggests a more stable structure. researchgate.net

ParameterHypothetical Value
MethodDFT/B3LYP/6-311+G(d,p)
Optimized Ground State Energy-2957.45 Hartree

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is related to the molecule's nucleophilicity and ionization potential. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, with its energy level relating to the molecule's electrophilicity and electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net A small gap suggests the molecule is more reactive and can be easily polarized. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole (B372694) ring and the amine group, while the LUMO may have significant contributions from the bromine atom and the pyrazole ring.

Molecular OrbitalHypothetical Energy (eV)
HOMO-6.15
LUMO-1.23
Energy Gap (ΔE)4.92

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and predict the reactive sites within a molecule. mdpi.comresearchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to indicate different charge regions. mdpi.com

Red and Yellow/Orange Regions: These colors signify areas of negative electrostatic potential, which are electron-rich. These sites are prone to electrophilic attack and are associated with lone pairs on electronegative atoms like nitrogen and oxygen. mdpi.comresearchgate.net

Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. mdpi.comresearchgate.net

Green Regions: These areas represent neutral or zero potential. researchgate.net

For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atoms of the pyrazole ring and the exocyclic amine group due to their lone pairs of electrons. Conversely, the hydrogen atoms of the amine group would exhibit a positive potential (blue), identifying them as potential sites for hydrogen bonding interactions. mdpi.commdpi.com This map provides a clear and intuitive prediction of how the molecule will interact with other reagents. numberanalytics.com

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals, a range of quantum chemical descriptors can be calculated to quantify the global reactivity of a molecule. mdpi.comrasayanjournal.co.in These indices provide a more detailed understanding of the molecule's chemical behavior.

Ionization Potential (I) and Electron Affinity (A): Approximated as I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity (μ = -χ), it describes the tendency of electrons to escape from a system.

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron configuration. It is calculated as η = (I - A) / 2. rasayanjournal.co.in

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), indicating how easily the molecule's electron cloud can be polarized. rasayanjournal.co.in

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, defined as ω = μ² / 2η.

These descriptors are invaluable for comparing the reactivity of different molecules within a series and for understanding their electronic properties. rasayanjournal.co.in

DescriptorHypothetical Value (eV)
Ionization Potential (I)6.15
Electron Affinity (A)1.23
Electronegativity (χ)3.69
Chemical Potential (μ)-3.69
Chemical Hardness (η)2.46
Chemical Softness (S)0.41
Electrophilicity Index (ω)2.77

Molecular Dynamics Simulations for Conformational Analysis and Stability

While DFT calculations provide a static picture of the molecule at its lowest energy state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov This approach allows for the exploration of the molecule's conformational landscape, stability, and flexibility under various conditions. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Principles in a Chemical Context

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orgijsdr.org The fundamental principle of QSAR is that the variations in the biological activity of a group of similar compounds are dependent on the changes in their molecular properties. researchgate.net

In a QSAR study involving this compound, the quantum chemical descriptors calculated via DFT (e.g., HOMO/LUMO energies, dipole moment, MEP values, hardness) would serve as the "predictor" variables. ijsdr.orgnih.gov These descriptors, along with others representing steric and lipophilic properties, would be correlated with a measured biological activity (e.g., enzyme inhibition) for a series of related pyrazole derivatives. researchgate.net The resulting QSAR model, often developed using statistical methods like multiple linear regression, can then be used to predict the activity of new, yet-to-be-synthesized compounds. ijsdr.orgnih.gov This predictive capability makes QSAR an invaluable tool in rational drug design, allowing for the prioritization of the most promising candidates for synthesis and testing, thereby saving time and resources. researchgate.net

Theoretical Insights into Tautomerism and Isomerism of this compound

Advanced computational and theoretical studies provide significant insights into the structural nuances of pyrazole derivatives, particularly concerning tautomerism and isomerism. While direct computational studies on this compound are not extensively available in public literature, a thorough understanding can be derived from theoretical investigations of closely related parent compounds, such as 3(5)-aminopyrazole. These studies establish fundamental principles regarding the influence of substituents on the stability and electronic structure of the pyrazole ring, which can be extrapolated to the title compound.

The primary form of isomerism relevant to the core structure of this compound is prototropic tautomerism. In the un-alkylated precursor, 3(5)-bromo-5(3)-aminopyrazole, an equilibrium exists between two major annular tautomers: 3-Bromo-1H-pyrazol-5-amine and 5-Bromo-1H-pyrazol-3-amine. However, the presence of the N1-isopropyl group in this compound precludes this annular tautomerism by "fixing" the proton position.

Despite this, theoretical studies on simpler aminopyrazoles are crucial for understanding the inherent electronic preferences of the substituted ring system. Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the relative stabilities and geometric properties of such tautomers.

Detailed Research Findings from Analogous Systems

For the parent 3(5)-aminopyrazole system, extensive theoretical calculations have been performed to determine the equilibrium between the 3-aminopyrazole (B16455) (3AP) and 5-aminopyrazole (5AP) tautomers. These studies consistently show that the 3-amino tautomer is the more stable form. mdpi.comresearchgate.net This preference is attributed to the electronic effects of the amino group, which is a π-electron donating substituent. nih.gov Electron-donating groups tend to favor stabilization when located at the C3 position of the pyrazole ring. nih.gov

DFT calculations at the B3LYP/6-311++G(d,p) level of theory provide quantitative data on this stability difference. The 3-aminopyrazole tautomer is predicted to be more stable than the 5-aminopyrazole tautomer, with a calculated energy difference of 10.7 kJ mol⁻¹ and a Gibbs free energy difference of 9.8 kJ mol⁻¹. mdpi.com

Calculated Relative Energies of 3(5)-Aminopyrazole Tautomers
TautomerRelative Energy (ΔE) (kJ mol⁻¹)Relative Gibbs Free Energy (ΔG) (kJ mol⁻¹)
3-Aminopyrazole (3AP)0.00.0
5-Aminopyrazole (5AP)10.79.8

Data sourced from DFT(B3LYP)/6-311++G(d,p) calculations on the parent 3(5)-aminopyrazole system. mdpi.com

These computational findings are supported by experimental data from matrix isolation infrared (IR) spectroscopy. mdpi.com The greater stability of the 3AP form is linked to a more planar amine group, suggesting a more effective π electron delocalization between the amino substituent and the pyrazole ring. mdpi.com This is reflected in the calculated bond lengths, where the C3–NH2 bond in 3AP is shorter than the C5–NH2 bond in 5AP. mdpi.com

Furthermore, studies on bromo-substituted pyrazoles (without the amino group) have indicated that when a bromine atom is at the 3(5) position, the 3-bromo tautomer is generally the more stable form, both in the solid state and in solution, a finding justified by DFT calculations. researchgate.net

Extrapolating these principles to this compound, the presence of the electron-donating amino group at the C5 position and the bromo group at the C3 position creates a specific electronic environment. The fixed N1-isopropyl group prevents tautomerization, locking the structure into one isomeric form. The inherent stability preferences observed in the parent molecules suggest that the arrangement with the amino group at C5 and the bromo group at C3 is a well-defined, stable isomeric structure.

Geometric Parameters from Theoretical Models

Computational models also provide detailed geometric parameters for the tautomers of the parent 3(5)-aminopyrazole, which serve as a foundational model. The bond lengths and angles illustrate the structural differences arising from the substituent positions.

Calculated Selected Structural Parameters for 3-Aminopyrazole (3AP) and 5-Aminopyrazole (5AP)
Parameter3-Aminopyrazole (3AP)5-Aminopyrazole (5AP)
Bond Lengths (Å)
C3–N8 (Amine)1.395-
C5–N8 (Amine)-1.399
N1–N21.3611.365
N2–C31.3321.371
C3–C41.4171.385
C4–C51.3821.423
C5–N11.3591.327
Bond Angles (°)
N1–C5–C4106.0111.4
C5–C4–C3105.7104.2
C4–C3–N2111.2104.9
C3–N2–N1105.0113.1
C5–N1–N2112.1106.4

Data from DFT(B3LYP)/6-311++G(d,p) calculations. Atom numbering is based on standard pyrazole nomenclature where N8 is the amine nitrogen. mdpi.com

The data indicates that the geometry of the pyrazole ring is notably influenced by the position of the amino group. For this compound, the geometry would be analogous to the 5AP structure, but further modified by the electronic influence of the C3-bromo substituent and the steric and electronic effects of the N1-isopropyl group.

Reactivity and Chemical Transformations of 3 Bromo 1 Isopropyl 1h Pyrazol 5 Amine

Substitution Reactions at the Bromine Atom (e.g., Ullmann-Type Coupling, Cross-Coupling Reactions)

The bromine atom at the C3 position of the pyrazole (B372694) ring is a key site for functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Ullmann-Type Coupling: The Ullmann reaction and its modern variants are copper-catalyzed nucleophilic aromatic substitution reactions used to form C-O, C-N, and C-S bonds. organic-chemistry.orgrsc.org While classic Ullmann conditions often require high temperatures, contemporary methods using various ligands can facilitate these couplings under much milder conditions, sometimes even at room temperature. tcichemicals.comtcichemicals.com For 3-Bromo-1-isopropyl-1H-pyrazol-5-amine, an Ullmann-type reaction could involve coupling with alcohols, phenols, amines, or thiols in the presence of a copper catalyst and a base. The use of diamine ligands, for instance, has been shown to catalyze C-N and C-O cross-coupling reactions efficiently. tcichemicals.com Pyrazole-containing substrates, which can be sensitive to strong bases, have been successfully coupled using silanolate (NaOTMS) as a weak base. tcichemicals.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination are widely employed.

Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyrazole with an organoboron reagent (boronic acid or ester) to form a new C-C bond. nih.gov It is known for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov Efficient Suzuki-Miyaura reactions have been developed for ortho-bromoanilines, which are structurally analogous to the target molecule, highlighting the feasibility of this transformation. nih.gov

Buchwald-Hartwig Amination: This reaction would form a new C-N bond by coupling the bromo-pyrazole with an amine. This provides a route to more complex substituted diaminopyrazoles.

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and copper complexes, to introduce an alkynyl substituent at the C3 position.

The table below summarizes potential coupling partners for this compound in various cross-coupling reactions.

Reaction TypeCoupling PartnerResulting LinkageCatalyst System (Typical)
Suzuki-MiyauraAryl/Alkyl Boronic Acid (R-B(OH)₂)Pyrazole-R (C-C)Pd catalyst (e.g., Pd(PPh₃)₄), Base
HeckAlkene (R-CH=CH₂)Pyrazole-CH=CH-R (C-C)Pd catalyst, Base
SonogashiraTerminal Alkyne (R-C≡CH)Pyrazole-C≡C-R (C-C)Pd catalyst, Cu(I) co-catalyst, Base
Buchwald-HartwigAmine (R₂NH)Pyrazole-NR₂ (C-N)Pd catalyst, Ligand, Base
Ullmann CouplingAlcohol/Phenol (R-OH)Pyrazole-OR (C-O)Cu catalyst, Ligand, Base

Reactions Involving the Amine Group (e.g., Acylation, Alkylation, Condensation)

The primary amine at the C5 position is a versatile nucleophilic handle for a variety of chemical transformations. researchgate.net

Acylation: The amine group can readily react with acylating agents such as acid chlorides or anhydrides to form stable amide derivatives. This reaction is often used to introduce carbonyl-containing moieties or as a protecting group strategy.

Alkylation: Direct alkylation of the amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, this reaction can sometimes suffer from overalkylation, yielding a mixture of products. Reductive amination, a two-step process involving condensation with an aldehyde or ketone followed by reduction of the resulting imine, offers a more controlled method for mono-alkylation.

Condensation Reactions: The 5-amino group can participate in condensation reactions with various electrophiles.

Reaction with β-dicarbonyl compounds or their equivalents is a common strategy for constructing fused heterocyclic systems. 3(5)-aminopyrazoles are frequently used as precursors in the synthesis of condensed heterocycles like pyrazolo[1,5-a]pyrimidines. mdpi.com

Condensation with aldehydes and ketones yields imines (Schiff bases), which can be valuable intermediates for further synthetic manipulations or serve as ligands.

The following table lists common reagents for modifying the amine group.

Reaction TypeReagent ClassExample ReagentProduct Type
AcylationAcid ChlorideAcetyl chlorideAmide
AcylationAcid AnhydrideAcetic anhydrideAmide
AlkylationAlkyl HalideMethyl iodideSecondary/Tertiary Amine
Reductive AminationAldehyde + Reducing AgentBenzaldehyde + NaBH₃CNSecondary Amine
Condensationβ-DiketoneAcetylacetonePyrazolo[1,5-a]pyrimidine

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring can undergo electrophilic aromatic substitution (EAS). youtube.comyoutube.com The regioselectivity of this reaction is governed by the electronic effects of the existing substituents. In the pyrazole system, the C4 position is generally the most susceptible to electrophilic attack. mdpi.com This inherent reactivity is strongly enhanced by the C5-amino group, which is a powerful activating group that directs electrophiles to the ortho position (C4). The N1-isopropyl group and C3-bromo group also exert electronic and steric influences on the reaction.

Direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines at the C4 position has been successfully achieved using N-halosuccinimides (NXS) like NBS, NCS, and NIS. beilstein-archives.org This provides a metal-free method to introduce an additional halogen atom onto the pyrazole core, which can then be used in subsequent cross-coupling reactions. Other potential EAS reactions include nitration (using nitric acid/sulfuric acid) and sulfonation (using fuming sulfuric acid).

Reaction TypeReagentElectrophileProduct
BrominationN-Bromosuccinimide (NBS)Br⁺4-Bromo-3-bromo-1-isopropyl-1H-pyrazol-5-amine
ChlorinationN-Chlorosuccinimide (NCS)Cl⁺4-Chloro-3-bromo-1-isopropyl-1H-pyrazol-5-amine
IodinationN-Iodosuccinimide (NIS)I⁺4-Iodo-3-bromo-1-isopropyl-1H-pyrazol-5-amine
NitrationHNO₃ / H₂SO₄NO₂⁺4-Nitro-3-bromo-1-isopropyl-1H-pyrazol-5-amine

Functionalization at Other Ring Positions

The primary sites for functionalization on this compound are the C3 (via the bromo group), C5 (via the amino group), and C4 (via electrophilic substitution) positions. Functionalization of the pyrazole ring nitrogen atoms is also a common strategy in pyrazole chemistry, but in this case, the N1 position is already occupied by an isopropyl group, which is generally stable and not easily removed or modified. The N2 atom is part of the aromatic system and is typically not a site for direct functionalization under standard conditions, though it is involved in the tautomerism of N-unsubstituted pyrazoles. mdpi.com

Ring-Opening and Rearrangement Reactions

While pyrazoles are generally stable aromatic rings, certain substituted pyrazoles can undergo ring-opening reactions under specific conditions. Research has demonstrated that 1H-pyrazol-5-amines can undergo an oxidative ring-opening to form 3-diazenylacrylonitrile derivatives. researchgate.net This transformation proceeds under mild, transition-metal-free conditions, for example, using an oxidant like iodosobenzene (B1197198) (PhIO). This reaction pathway suggests that under oxidative stress, the pyrazole core of this compound could potentially be cleaved, offering a route to acyclic, highly functionalized molecules. researchgate.net

Applications of 3 Bromo 1 Isopropyl 1h Pyrazol 5 Amine and Its Derivatives in Advanced Chemical Fields Non Clinical

Materials Science Applications

The unique electronic and structural characteristics of the pyrazole (B372694) ring system make its derivatives suitable for a range of materials science applications, from fluorescent dyes to energetic materials. While direct applications of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine are emerging, the broader class of pyrazole derivatives showcases the potential of this scaffold.

Fluorescent Dyes and Labels

Pyrazole derivatives are increasingly utilized in the development of fluorescent materials due to their inherent electronic properties and synthetic versatility. The core structure can be readily functionalized to tune the photophysical characteristics, such as absorption and emission wavelengths, quantum yields, and Stokes shifts.

Optoelectronic and Photoluminescent Materials

The field of organic electronics leverages molecules with specific photophysical properties for devices like Organic Light Emitting Diodes (OLEDs) and organic photovoltaic cells. Pyrazole derivatives have demonstrated significant promise in this area. Their stable aromatic structure contributes to the durability of the materials, while their tunable electronic energy levels are key to their function in devices.

Appropriately substituted pyrazoles can exhibit high fluorescence quantum yields and notable solvatochromic behavior, making them excellent candidates for emissive layers in OLEDs. The ability to modify the substituents on the pyrazole ring allows for the fine-tuning of the emission color from blue to red. While specific research on this compound in OLEDs is not yet widespread, its structure provides a template for creating new emissive materials. The bromo- and amino- groups can be used as synthetic handles to attach larger conjugated systems, thereby extending the π-system and modifying the optoelectronic properties.

Energetic Materials

Nitrated pyrazole-based compounds are a significant class of energetic materials, valued for their high heat of formation, density, and thermal stability. rsc.org These characteristics often result in high detonation performance combined with reduced sensitivity to shock and friction, a desirable combination for modern explosives and propellants.

The synthesis of advanced energetic materials often involves the creation of complex heterocyclic structures. chemistry-chemists.com Pyrazole rings are frequently used as the backbone for these materials. rsc.org The introduction of nitro groups onto the pyrazole ring is a common strategy to increase the energy content and oxygen balance of the resulting compound. The this compound scaffold could potentially serve as a precursor for new energetic materials. Through nitration and other functional group transformations, novel energetic compounds with tailored properties could be synthesized. The isopropyl group may also influence the physical properties, such as the melting point, which is a critical parameter for melt-castable explosives.

Supramolecular Assemblies and Coordination Polymers

The nitrogen atoms in the pyrazole ring are excellent ligands for metal ions, making pyrazole derivatives valuable building blocks for supramolecular chemistry and the construction of coordination polymers or metal-organic frameworks (MOFs). These materials have a wide range of applications, including gas storage, catalysis, and sensing.

Researchers have synthesized new supramolecular coordination polymers using ligands such as 1H-pyrazolo[3,4-b]pyridin-3-amine. nih.gov These structures are formed through the coordination of the pyrazole and pyridine (B92270) nitrogen atoms to metal centers, creating extended one-, two-, or three-dimensional networks. The resulting materials can exhibit interesting properties, such as porosity and luminescence, which are dependent on the structure of the organic ligand and the choice of the metal ion. The this compound molecule, with its multiple potential coordination sites (the two pyrazole nitrogens and the exocyclic amine), is a promising candidate for the design of new coordination polymers with unique topologies and functions.

Sensors and Probes

The ability of pyrazole derivatives to act as ligands for metal ions is also exploited in the design of chemical sensors. Fluorescent chemosensors based on pyrazoles have been developed for the detection of various metal ions. The binding of a target ion to the pyrazole-based ligand can cause a change in the fluorescence properties of the molecule, such as an increase ("turn-on") or decrease ("turn-off") in emission intensity, or a shift in the emission wavelength.

As mentioned previously, 3-bromo-1H-pyrazol-5-amine has been used as a reactant to create a near-IR fluorescence imaging probe. chemicalbook.com This demonstrates the utility of the aminopyrazole scaffold in sensor design. The amino group can be part of the ionophore (the ion-binding site) or can be used to link the pyrazole unit to a fluorophore. The specific substitution pattern on the pyrazole ring, including the presence of the bromo and isopropyl groups on this compound, could influence the selectivity and sensitivity of such sensors.

Agrochemical Applications

The application of pyrazole derivatives in agriculture is well-established, with many commercial pesticides containing this heterocyclic core. The 3-bromo-pyrazole scaffold, in particular, is a key component in a number of modern insecticides.

Derivatives of 3-bromo-pyrazole are crucial intermediates in the synthesis of several advanced agrochemical active ingredients. scimplify.com For instance, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a key building block for the synthesis of insecticides such as Chlorantraniliprole and Cyclaniliprole. scimplify.comchemicalbook.com These insecticides belong to the diamide (B1670390) class and act by targeting the ryanodine (B192298) receptors in insects, leading to uncontrolled calcium release and paralysis.

The synthesis of these complex insecticidal molecules relies on the versatile chemistry of the pyrazole ring. The 3-bromo- (B131339) and 5-carboxylic acid functionalities on the pyrazole intermediate allow for the sequential introduction of the other structural components of the final pesticide molecule. The specific substituents on the pyrazole nitrogen (in this case, a 3-chloropyridin-2-yl group) are critical for the biological activity of the final product.

The compound this compound shares the core 3-bromo-pyrazole structure, suggesting its potential as a valuable intermediate for the development of new agrochemicals. The isopropyl group at the 1-position and the amine at the 5-position provide different synthetic handles that could be exploited to create novel pesticides with potentially different modes of action, target spectra, or improved environmental profiles.

Below is a table summarizing the agrochemical applications of a key derivative.

Compound Name CAS Number Application Role
3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic Acid500011-86-9Insecticide SynthesisKey intermediate for Chlorantraniliprole and Cyclaniliprole scimplify.comchemicalbook.com

Herbicides

Pyrazole derivatives have been extensively researched and developed as potent herbicides. nih.gov Their mode of action often involves the inhibition of key plant enzymes, leading to weed death. One of the most significant targets for pyrazole-based herbicides is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). bldpharm.com Inhibition of HPPD disrupts the biosynthesis of carotenoids, which are essential for protecting chlorophyll (B73375) from photooxidation. This leads to characteristic bleaching symptoms in susceptible plants. bldpharm.com

While direct herbicidal activity of this compound is not extensively documented in publicly available literature, its structural motifs are present in known herbicidal molecules. The 5-aminopyrazole core is a versatile scaffold for the synthesis of various herbicidal compounds. For instance, the amine group can be readily derivatized to form amides, sulfonamides, and other functional groups that are crucial for herbicidal efficacy.

Research into pyrazole derivatives has yielded several commercial herbicides, including pyrazosulfuron-ethyl, pyrazolate, and topramezone. nih.gov The development of novel pyrazole-containing herbicides is an active area of research, with studies focusing on the synthesis of derivatives with improved efficacy, selectivity, and environmental profiles. For example, novel pyrazole derivatives containing a benzoyl scaffold have been synthesized and shown to be potent HPPD inhibitors with excellent pre- and post-emergence herbicidal activities against various weeds. bldpharm.commdpi.com

Table 1: Examples of Herbicidal Pyrazole Derivatives and their Mode of Action
Compound ClassExampleMode of ActionReference
Sulfonylurea PyrazolesPyrazosulfuron-ethylALS Inhibitor nih.gov
Benzoyl PyrazolesTopramezoneHPPD Inhibitor bldpharm.commdpi.com
Aroyl PyrazolesPyrazolateHPPD Inhibitor nih.gov

Insecticides and Pesticides

The pyrazole scaffold is a critical component in many modern insecticides and pesticides. The mechanism of action for many pyrazole-based insecticides involves the disruption of the insect's nervous system. A prominent example is the phenylpyrazole class of insecticides, which act as non-competitive blockers of the γ-aminobutyric acid (GABA)-gated chloride channels in insects. This leads to hyperexcitation, convulsions, and eventual death of the insect.

Fipronil is a well-known phenylpyrazole insecticide that exhibits broad-spectrum activity against a wide range of insect pests. While not a direct derivative of this compound, Fipronil's structure highlights the importance of the pyrazole ring in insecticidal design. The versatility of the pyrazole core allows for the introduction of various substituents to modulate the insecticidal spectrum, potency, and physical properties of the resulting compounds.

Furthermore, this compound can serve as a key intermediate in the synthesis of more complex insecticidal molecules. The amine and bromo functionalities provide reactive sites for further chemical elaboration to produce novel pesticide candidates. For instance, the related compound 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a crucial building block for the synthesis of Chlorantraniliprole, a modern insecticide. bldpharm.com

Crop Protection Agents

Beyond direct herbicidal and insecticidal activity, pyrazole derivatives play a broader role in crop protection. This includes activity as fungicides and agents that enhance crop safety. The significance of pyrazole derivatives in crop protection chemistry is well-established, with numerous commercial products used to control a wide range of fungal diseases. nih.gov

The fungicidal activity of pyrazole derivatives often stems from their ability to inhibit mitochondrial respiration in fungi. For example, some pyrazole carboxamides are known to inhibit succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial respiratory chain, leading to a disruption of the fungus's energy supply.

The structural features of this compound make it a valuable precursor for the development of novel crop protection agents. The synthesis of new pyrazole derivatives is a continuous effort to discover compounds with improved biological efficacy and safety profiles for use in agriculture. nih.govbldpharm.commdpi.com

Table 2: Applications of Pyrazole Derivatives in Crop Protection
ApplicationMechanism of ActionExample Compound ClassReference
HerbicidesHPPD Inhibition, ALS InhibitionBenzoyl Pyrazoles, Sulfonylurea Pyrazoles nih.govbldpharm.com
InsecticidesGABA-gated Chloride Channel BlockagePhenylpyrazoles (e.g., Fipronil) nih.gov
FungicidesMitochondrial Respiration InhibitionPyrazole Carboxamides nih.gov

Catalysis and Ligand Chemistry

The utility of this compound and its derivatives extends into the realm of catalysis and ligand chemistry, where the nitrogen atoms of the pyrazole ring play a crucial role in coordinating to metal centers.

Pyrazole derivatives are well-known for their ability to act as ligands in coordination chemistry. The two adjacent nitrogen atoms in the pyrazole ring can chelate to a single metal center or bridge between multiple metal centers, leading to the formation of a wide variety of metal complexes. The substituents on the pyrazole ring, such as the isopropyl and amine groups in this compound, can be tailored to fine-tune the steric and electronic properties of the resulting metal complexes. This, in turn, influences their catalytic activity, stability, and solubility.

The amine group in the 5-position can also participate in coordination, potentially leading to tridentate ligands. These metal complexes find applications in various catalytic processes.

Metal complexes derived from pyrazole ligands have been shown to be effective catalysts for a range of organic transformations. These include cross-coupling reactions, oxidation reactions, and polymerization reactions. The specific nature of the pyrazole ligand and the coordinated metal ion determines the catalytic activity and selectivity of the complex. While specific catalytic applications of complexes derived from this compound are not widely reported, the broader class of pyrazole-based ligands is an active area of research in catalysis.

Other Industrial Chemical Processes (e.g., Dyes, Pigments, Food and Cosmetic Industries)

The versatile chemistry of pyrazole derivatives lends itself to applications in various other industrial sectors. The chromophoric properties of certain pyrazole derivatives make them suitable for use as dyes and pigments. The ability to introduce a wide range of substituents onto the pyrazole ring allows for the synthesis of compounds with specific colors and properties.

In the food and cosmetic industries, pyrazole derivatives have found limited but specific applications. Certain pyrazole-based compounds are used as food colorings. However, it is important to note that the use of any chemical in food or cosmetics is subject to strict regulatory approval. While direct applications of this compound in these industries are not documented, the broader family of pyrazole compounds has been explored for such uses.

Future Directions and Emerging Research Avenues for 3 Bromo 1 Isopropyl 1h Pyrazol 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 3-Bromo-1-isopropyl-1H-pyrazol-5-amine and its derivatives is poised to move beyond traditional methods, embracing the principles of green and sustainable chemistry. Conventional synthetic routes for pyrazoles often rely on hazardous reagents and harsh reaction conditions, posing challenges for environmental sustainability and scalability. benthamdirect.com Emerging research avenues aim to address these limitations through several innovative strategies.

One promising area is the adoption of multicomponent reactions (MCRs) . MCRs allow for the construction of complex molecules like pyrazole (B372694) derivatives in a single step from three or more starting materials, which enhances efficiency and reduces waste. nih.govmdpi.com Future research will likely focus on developing MCRs that are not only high-yielding but also operationally simple and atom-economical. nih.gov Another key direction is the use of alternative energy sources, such as microwave irradiation and ultrasonic assistance , to accelerate reaction times and often improve yields while reducing energy consumption compared to conventional heating. benthamdirect.commdpi.comnih.gov

Furthermore, the development of environmentally benign catalytic systems is a critical goal. This includes the use of recyclable catalysts and shifting towards reactions that can be performed in greener solvents like water or under solvent-free conditions. nih.govacs.orgeurekaselect.com These approaches align with the increasing demand for sustainable chemical manufacturing. nih.gov

A significant leap forward in synthetic efficiency involves the transition-metal-catalyzed C-H functionalization of the pyrazole ring. nih.govbohrium.com Instead of relying on pre-functionalized starting materials, this technique allows for the direct introduction of new chemical bonds (C-C or C-heteroatom) onto the pyrazole core in a single step, offering a more streamlined and atom-economical pathway to novel derivatives. nih.govresearchgate.net

Synthetic StrategyKey AdvantagesRelevant Research Areas
Multicomponent Reactions (MCRs)High efficiency, atom economy, reduced waste, operational simplicity. nih.govmdpi.comDevelopment of one-pot syntheses for highly substituted pyrazoles. mdpi.com
Microwave/Ultrasound AssistanceRapid reaction times, increased yields, lower energy consumption. benthamdirect.commdpi.comnih.govExploring microwave-assisted organic synthesis (MAOS) for pyrazole libraries.
Green Catalysis & SolventsReduced environmental impact, catalyst recyclability, use of water or no solvent. nih.govacs.orgDesigning reactions in aqueous media or under solvent-free conditions. mdpi.comeurekaselect.com
C-H FunctionalizationHigh atom economy, avoids pre-functionalization, direct installation of functional groups. nih.govresearchgate.netPalladium-catalyzed direct arylation, alkenylation, and alkylation of the pyrazole core. bohrium.comresearchgate.net

Exploration of Advanced Spectroscopic Techniques for Enhanced Structural Insight

While standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for routine characterization, the increasing complexity of novel pyrazole derivatives necessitates the use of more advanced spectroscopic techniques for unambiguous structural elucidation. semanticscholar.orgresearchgate.netipb.pt

Future research on this compound and its reaction products will increasingly rely on two-dimensional (2D) NMR spectroscopy . wikipedia.org Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for mapping the precise connectivity of atoms within a molecule, resolving overlapping signals that can be ambiguous in 1D spectra. wikipedia.orglibretexts.org For determining the three-dimensional structure and spatial relationships between atoms, NOESY (Nuclear Overhauser Effect Spectroscopy) will be crucial. wikipedia.org

Given the presence of three nitrogen atoms in the pyrazole ring, ¹⁵N NMR spectroscopy represents a powerful, though currently underutilized, tool. semanticscholar.orgresearchgate.netipb.pt Although it has lower sensitivity, ¹⁵N NMR provides direct insight into the electronic environment of the nitrogen atoms, which is critical for understanding reactivity, tautomerism, and intermolecular interactions. ipb.pt The development of hyperpolarization techniques like SABRE (Signal Amplification by Reversible Exchange) may overcome sensitivity limitations, making ¹⁵N NMR more accessible for routine analysis of pyrazole compounds. nih.gov

Spectroscopic TechniqueInformation GainedFuture Application for this compound
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically through 2-3 bonds). libretexts.orgConfirming the connectivity of protons on the isopropyl group and the pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to their attached heteronuclei (e.g., ¹³C or ¹⁵N). wikipedia.orgUnambiguously assigning the chemical shifts of each carbon and nitrogen atom in the core structure.
HMBC (Heteronuclear Multiple Bond Correlation)Shows longer-range couplings between protons and heteronuclei (2-4 bonds), revealing connectivity across the molecule.Elucidating the structure of complex derivatives formed by reactions at the amine or bromine sites.
NOESY (Nuclear Overhauser Effect Spectroscopy)Identifies protons that are close in space, regardless of their bonding. wikipedia.orgDetermining the preferred conformation and stereochemistry of new, larger derivatives.
¹⁵N NMR Provides direct information about the electronic environment of nitrogen atoms. ipb.ptStudying tautomeric forms and probing the electronic effects of substituents on the pyrazole ring.

Integration of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and optimization of pyrazole-based compounds. eurasianjournals.com These computational tools can significantly accelerate the design-make-test-analyze cycle by predicting the properties of virtual compounds before they are synthesized, saving considerable time and resources. bohrium.comeurasianjournals.com

A primary application lies in the development of Quantitative Structure-Activity Relationship (QSAR) models . By training algorithms on existing data for pyrazole derivatives, ML can predict the biological activity (e.g., fungicidal or insecticidal potency) or material properties of new, unsynthesized analogues of this compound. nih.gov This allows researchers to prioritize the synthesis of the most promising candidates.

Discovery of New Chemical Reactivity Patterns and Transformations

The inherent chemical functionalities of this compound make it an ideal platform for discovering new reactivity patterns and synthesizing novel compound classes. The 5-amino group, in particular, serves as a versatile nucleophilic handle for building more complex molecular architectures.

A major area of future research will be the use of 5-aminopyrazoles as precursors for the synthesis of fused heterocyclic systems . nih.govsemanticscholar.orgresearchgate.net By reacting the 5-amino group and the adjacent ring nitrogen with various bielectrophilic reagents, a wide range of fused pyrazoloazines, such as pyrazolopyrimidines and pyrazolopyridines, can be constructed. nih.govmdpi.com These fused systems are of immense interest as they often exhibit enhanced biological activities compared to their monocyclic precursors. nih.gov

The bromine atom at the 3-position is another key site for functionalization. It is an ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a diverse array of aryl, vinyl, and alkynyl groups. This provides a powerful strategy for systematically modifying the compound's structure to tune its properties.

Moreover, modern synthetic methods like catalytic C-H activation offer a new paradigm for functionalizing the pyrazole ring. nih.gov Instead of relying on the pre-installed bromine "handle," future research could explore the direct, regioselective substitution of the C-H bond at the 4-position, opening up novel and efficient pathways to previously inaccessible derivatives. acs.org

Reactive SiteTransformation TypePotential Products
5-Amino Group Cyclocondensation with bielectrophilesFused pyrazolo[1,5-a]pyrimidines, pyrazolo[3,4-b]pyridines, pyrazolotriazines. nih.govmdpi.com
3-Bromo Atom Transition-metal cross-coupling3-Aryl, 3-alkenyl, and 3-alkynyl pyrazole derivatives.
4-C-H Bond Direct C-H functionalization/activation4-Aryl or 4-alkyl pyrazole derivatives. acs.org

Expanding Non-Clinical Material and Agrochemical Applications Through Rational Design

Building on the foundation of advanced synthesis and computational design, a significant future direction is the rational expansion of applications for derivatives of this compound, particularly in materials science and agrochemicals.

In agrochemicals , the pyrazole scaffold is a well-established pharmacophore found in numerous commercial fungicides, insecticides, and herbicides. mdpi.comnih.govwikipedia.org The fungicidal activity often stems from the inhibition of the succinate (B1194679) dehydrogenase enzyme. wikipedia.org Rational design, guided by computational docking studies and QSAR models, will enable the targeted synthesis of derivatives with enhanced potency and selectivity against specific agricultural pests. nih.gov For example, modifying the substituents on the pyrazole ring can greatly influence insecticidal and fungicidal activity. nih.govresearchgate.net By combining the pyrazole core with other known active substructures, such as hydrazones, novel compounds with broad-spectrum insecticidal activity could be developed. nih.gov

In materials science , pyrazole derivatives are gaining attention for their use in organic electronics, such as hole-transporting materials and dyes. researchgate.net Their conjugated electronic systems and versatile coordination chemistry make them suitable for developing sensors, organic light-emitting diodes (OLEDs), and other functional materials. mdpi.com Future research will involve the synthesis of extended π-conjugated systems based on the this compound core to tune its photophysical properties for specific material applications. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-1-isopropyl-1H-pyrazol-5-amine with high yield and purity?

Methodological Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1-isopropyl-1H-pyrazol-5-amine with brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., in DMF at 0–25°C) achieves selective bromination at the 3-position. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >95% purity. Reaction monitoring by TLC and NMR ensures minimal byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

Methodological Answer:

  • NMR : <sup>1</sup>H NMR should show a singlet for the pyrazole NH2 group (~5.0 ppm, exchangeable), a multiplet for the isopropyl group (δ 1.2–1.5 ppm for CH3, δ 4.2–4.5 ppm for CH), and a downfield shift for the pyrazole C-H adjacent to bromine (~7.5 ppm). <sup>13</sup>C NMR confirms the quaternary carbon bearing bromine (~105 ppm) .
  • IR : Stretching vibrations for NH2 (~3350 cm<sup>-1</sup>) and C-Br (~600 cm<sup>-1</sup>).
  • MS : ESI-MS typically shows [M+H]<sup>+</sup> at m/z 218 (C6H10BrN3). High-resolution MS confirms the molecular formula .

Q. What safety protocols are critical when handling this compound?

Methodological Answer: Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact due to potential irritancy (similar bromopyrazoles show acute toxicity in zebrafish models). Store in airtight containers at 2–8°C. Refer to SDS data for spill management and first aid (e.g., rinsing eyes with water for 15 minutes) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer: The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, reacting with arylboronic acids (Pd(PPh3)4, K2CO3, DMF/H2O) replaces bromine with aryl groups. Kinetic studies show higher reactivity compared to chloro analogs due to weaker C-Br bonds. Monitor reaction progress via HPLC to optimize catalyst loading (typically 2–5 mol%) and temperature (80–100°C) .

Q. What computational methods predict the binding affinity of this compound to biological targets (e.g., kinases)?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target proteins (e.g., PDB: 3FMO for Aurora kinase) identifies potential binding pockets. Quantum mechanical calculations (DFT, B3LYP/6-31G*) optimize ligand geometry, while MD simulations (GROMACS) assess stability of ligand-receptor complexes. Compare results with experimental IC50 values from kinase inhibition assays for validation .

Q. How can crystallographic data resolve discrepancies in reported tautomeric forms of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SHELXL ) determines the dominant tautomer. For pyrazoles, the 1H-tautomer is typically favored in the solid state. Data collection at 100 K (to minimize disorder) and refinement with anisotropic displacement parameters clarify bond lengths and angles. Compare with <sup>15</sup>N NMR in solution to assess tautomeric equilibrium shifts .

Q. What strategies mitigate competing side reactions during functionalization of the amine group in this compound?

Methodological Answer: Protect the NH2 group using Boc anhydride (di-tert-butyl dicarbonate) before bromination or coupling steps. Deprotection with TFA/CH2Cl2 (1:4 v/v) restores the amine. Alternatively, use mild acylating agents (e.g., acetyl chloride in pyridine) to temporarily block the amine, reducing nucleophilic interference .

Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the biological activity of this compound analogs?

Methodological Answer: Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). Validate activity via orthogonal assays:

  • In vitro : Dose-response curves (MTT assay for cytotoxicity, kinase glo for enzyme inhibition).
  • In silico : Consensus docking across multiple protein conformations.
  • SAR Studies : Compare with analogs (e.g., 3-chloro or 3-iodo derivatives) to isolate bromine’s electronic effects .

Comparative Studies

Q. How does the steric bulk of the isopropyl group affect the physicochemical properties of this compound compared to methyl or phenyl analogs?

Methodological Answer: The isopropyl group increases logP (measured via shake-flask method) by ~0.5 units versus methyl, enhancing membrane permeability (Caco-2 assay). However, it reduces aqueous solubility (measured by nephelometry), requiring formulation with co-solvents (e.g., PEG-400). X-ray crystallography reveals rotational freedom of the isopropyl group, influencing crystal packing and melting points .

Stability and Storage

Q. What are the degradation pathways of this compound under accelerated stability conditions (40°C/75% RH)?

Methodological Answer: LC-MS analysis identifies two primary degradation products:

  • Hydrolysis : Bromine displacement by hydroxyl (pH-dependent, predominant in aqueous buffers).
  • Oxidation : Formation of N-oxide at the pyrazole ring (observed under light exposure).
    Store under inert gas (N2) in amber vials with desiccants to prolong shelf life (>12 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.